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Compound of Interest

Compound Name: Ethyl 2-(pyrrolidin-1-yl)acetate

Cat. No.: B1266362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(pyrrolidin-1-yl)acetate (CAS No. 22041-19-6), a key heterocyclic building block in organic
synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized
experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Ethyl 2-(pyrrolidin-1-yl)acetate.

'H NMR (Proton Nuclear Magnetic Resonance) Data

(Data not available in the provided search results)

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
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Chemical Shift (8) ppm Carbon Atom Assignment
14.2 CHs (ethyl group)

235 CHz (pyrrolidine ring, C3/C4)
53.9 CHz (pyrrolidine ring, C2/C5)
58.1 CH:z (acetate group)

60.2 O-CH:2 (ethyl group)

171.1 C=0 (ester carbonyl)

Solvent: CDCl3

IR (Infrared) Spectroscopy Data

Wavenumber (cm~12) Bond Vibration Functional Group
~2970 C-H stretch Aliphatic

~1740 C=0 stretch Ester

~1180 C-O stretch Ester

Sample preparation: Liquid Film

MS (Mass Spectrometry) Data
m/z

lon
157 [M]* (Molecular lon)
84 [CsH1oN]*

lonization method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Actual experimental conditions may vary based on the specific
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instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Ethyl 2-(pyrrolidin-1-yl)acetate is dissolved in an
appropriate deuterated solvent, typically chloroform-d (CDCIs), to a concentration of
approximately 5-10 mg/mL.

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. A larger
number of scans is typically required due to the low natural abundance of the 13C isotope. A
relaxation delay of 2-5 seconds is used to ensure quantitative signal intensities for all carbon
environments.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat Ethyl 2-(pyrrolidin-1-yl)acetate is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
A background spectrum of the clean salt plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,
and the IR spectrum is recorded over a typical range of 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of Ethyl 2-(pyrrolidin-1-yl)acetate in a volatile organic
solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via
direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to
ionize and fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that shows the relative intensity of each ion.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2-(pyrrolidin-1-yl)acetate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-(pyrrolidin-1-yl)acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266362#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
pyrrolidin-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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